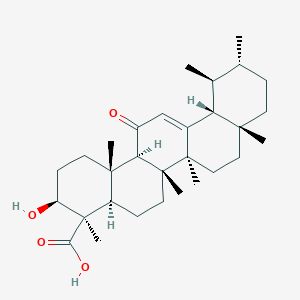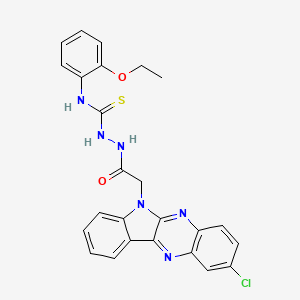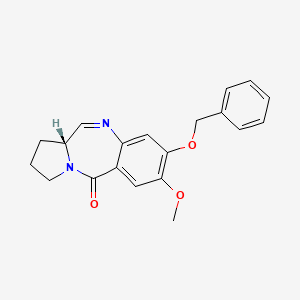
2-Propenenitrile, 3-amino-2-((1,3-dihydro-3-oxo-2H-indol-2-ylidene)methyl)-3-(((4-methoxyphenyl)methyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 3-amino-2-((1,3-dihydro-3-oxo-2H-indol-2-ylidene)methyl)-3-(((4-methoxyphenyl)methyl)amino)- is a complex organic compound that features a combination of nitrile, amino, and indole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-amino-2-((1,3-dihydro-3-oxo-2H-indol-2-ylidene)methyl)-3-(((4-methoxyphenyl)methyl)amino)- typically involves multi-step organic reactions. The starting materials often include indole derivatives, nitriles, and amines. Common synthetic routes may involve:
Condensation Reactions: Combining indole derivatives with nitriles under acidic or basic conditions.
Amination Reactions: Introducing amino groups through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 3-amino-2-((1,3-dihydro-3-oxo-2H-indol-2-ylidene)methyl)-3-(((4-methoxyphenyl)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for drug development due to its unique structure and functional groups.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-amino-2-((1,3-dihydro-3-oxo-2H-indol-2-ylidene)methyl)-3-(((4-methoxyphenyl)methyl)amino)- would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole functional group.
Nitrile Compounds: Compounds containing the nitrile functional group.
Amino Compounds: Compounds containing amino groups.
Uniqueness
What sets 2-Propenenitrile, 3-amino-2-((1,3-dihydro-3-oxo-2H-indol-2-ylidene)methyl)-3-(((4-methoxyphenyl)methyl)amino)- apart is its unique combination of functional groups, which may confer specific reactivity and biological activity not found in simpler compounds.
Properties
CAS No. |
171853-10-4 |
|---|---|
Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxy-1H-indol-2-yl)-N'-[(4-methoxyphenyl)methyl]prop-2-enimidamide |
InChI |
InChI=1S/C20H18N4O2/c1-26-15-8-6-13(7-9-15)12-23-20(22)14(11-21)10-18-19(25)16-4-2-3-5-17(16)24-18/h2-10,24-25H,12H2,1H3,(H2,22,23)/b14-10- |
InChI Key |
CFYARZBDCCATCC-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN=C(/C(=C\C2=C(C3=CC=CC=C3N2)O)/C#N)N |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C(C(=CC2=C(C3=CC=CC=C3N2)O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid](/img/structure/B12717253.png)
